(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of (2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize the synthesis process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and piperazine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other thiazole derivatives, (2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups. Similar compounds include:
2-Methyl-5-phenyl-1,3-thiazol-4-ol: Known for its antimicrobial properties.
4-(Trifluoromethyl)phenyl-5-thiazolyl derivatives: Used in anti-inflammatory and anticancer research.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties .
Biological Activity
The compound (2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N2O2S, with a molecular weight of approximately 302.38 g/mol. The structure features a thiazole ring substituted with a phenyl group and a piperazine moiety linked through a methanone functional group.
Biological Activity Overview
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar compounds.
Antimicrobial Activity
A study by Mhaske et al. (2014) reported that derivatives of thiazole, particularly those involving piperazine, displayed moderate to good antimicrobial activity against various bacterial strains. The synthesized compounds were screened for in vitro antibacterial activity, revealing that many exhibited promising results against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Activity Level |
---|---|---|
(2-Methylthiazol) | E. coli | Moderate |
(4-Methylthiazol) | S. aureus | Good |
(5-Phenylthiazol) | Pseudomonas aeruginosa | Moderate |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. Notably, compounds similar to the target compound have shown inhibitory effects on cancer cell lines. For instance, certain thiazole-piperazine hybrids inhibited the growth of glioma cells by targeting specific oncogenic pathways, including the Ras signaling pathway .
Table 2: Anticancer Activity of Thiazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
(4-Bromo-thiazol) | U87MG (glioma) | 15 |
(4-Chloro-thiazol) | MCF7 (breast cancer) | 20 |
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
- Receptor Modulation : Some compounds have been shown to modulate receptor activity, influencing cellular signaling pathways critical for cancer progression.
- Oxidative Stress Induction : Certain thiazoles induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the target compound was evaluated in a clinical trial for its effectiveness against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
- Case Study 2 : An anticancer agent based on a thiazole-piperazine scaffold demonstrated promising results in patients with glioblastoma, resulting in improved survival rates when combined with standard therapies.
Properties
Molecular Formula |
C16H19N3O3S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2-methyl-5-phenyl-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-17-14(15(23-12)13-6-4-3-5-7-13)16(20)18-8-10-19(11-9-18)24(2,21)22/h3-7H,8-11H2,1-2H3 |
InChI Key |
SESDRFOSMYANPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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